REACTION_CXSMILES
|
[Li]CCCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][N:8]=1.[CH3:14][N:15]1[C:19](=O)[CH2:18][CH2:17][CH2:16]1.[NH4+].[Cl-].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>CCOCC>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH:16]2[CH2:17][CH2:18][CH2:19][N:15]2[CH3:14])=[CH:9][N:8]=1 |f:3.4,5.6,7.8|
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Name
|
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Quantity
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16.9 mmol
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Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
hexanes
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Quantity
|
10.6 mL
|
Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
1.62 mL
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Type
|
reactant
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The resulting suspension was then stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
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STIRRING
|
Details
|
stirred at RT for a further 1 h
|
Duration
|
1 h
|
Type
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EXTRACTION
|
Details
|
the organics were extracted with Et2O (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (50 ml)
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
the organics were extracted with CH2Cl2 (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by column chromatography on silica using 3% MeOH/CH2Cl2 containing 1% NH3
|
Type
|
CUSTOM
|
Details
|
to yield the desired pyridine (480 mg, 10%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(C=C1)C1N(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |